An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Phenoxybenzaldehyde Oxime
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Phenoxybenzaldehyde Oxime
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-phenoxybenzaldehyde oxime. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of the predicted NMR spectra, grounded in established principles of NMR spectroscopy and comparative data from analogous structures. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling accurate identification and structural elucidation.
Introduction: The Structural Significance of 3-Phenoxybenzaldehyde Oxime
3-Phenoxybenzaldehyde oxime, a derivative of 3-phenoxybenzaldehyde, belongs to the class of oximes, which are characterized by the R¹R²C=NOH functional group. Oximes are versatile intermediates in organic synthesis and are found in a variety of biologically active compounds. The presence of the phenoxy group introduces additional structural complexity and electronic effects that influence the magnetic environments of the constituent protons and carbons. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such compounds. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra, providing a framework for their interpretation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-phenoxybenzaldehyde oxime is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment, which is a composite of inductive and resonance effects from the oxime and phenoxy moieties.
Table 1: Predicted ¹H NMR Spectral Data for 3-Phenoxybenzaldehyde Oxime (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-OH | ~8.0 - 9.0 | broad singlet | 1H |
| CH=NOH | ~8.1 - 8.2 | singlet | 1H |
| Aromatic Protons | ~6.9 - 7.6 | multiplet | 9H |
Rationale and Interpretation
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N-OH Proton: The hydroxyl proton of the oxime group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 8.0 and 9.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
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Iminic Proton (CH=NOH): The proton attached to the carbon of the C=N double bond, known as the iminic proton, is expected to resonate as a singlet in the range of 8.1-8.2 ppm.[1] This downfield shift is attributed to the deshielding effect of the electronegative nitrogen atom and the overall electronic environment of the conjugated system. For comparison, the aldehydic proton of the parent 3-phenoxybenzaldehyde appears at approximately 9.91 ppm.[2] The conversion to an oxime results in an upfield shift of this proton.
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Aromatic Protons: The nine aromatic protons from the two phenyl rings will appear as a complex multiplet in the region of 6.9-7.6 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the phenoxy and oxime groups. The protons on the phenyl ring bearing the oxime group will be influenced by its electron-withdrawing nature, while the protons on the phenoxy ring will exhibit shifts typical of a phenyl ether.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 3-phenoxybenzaldehyde oxime will provide valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 3-Phenoxybenzaldehyde Oxime (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=NOH | ~148 - 152 |
| Aromatic C-O | ~155 - 158 |
| Aromatic C-H & C-C | ~115 - 135 |
| Aromatic C-C=NOH | ~130 - 135 |
Rationale and Interpretation
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Iminic Carbon (C=NOH): The carbon atom of the oxime functional group is expected to have a chemical shift in the range of 148-152 ppm.[1] This is a characteristic region for iminic carbons and is a key indicator of the presence of the oxime moiety. For comparison, the carbonyl carbon of 3-phenoxybenzaldehyde appears around 192 ppm.
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Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will display a series of signals between approximately 115 and 158 ppm.
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The carbons directly attached to the oxygen of the ether linkage (C-O) will be the most downfield among the aromatic carbons, typically in the 155-158 ppm range.
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The quaternary carbon of the benzaldehyde ring to which the oxime group is attached will likely appear around 130-135 ppm.
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The remaining aromatic carbons will resonate in the 115-135 ppm region, with their specific shifts determined by their position relative to the substituents.
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Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 3-phenoxybenzaldehyde oxime, the following experimental procedure is recommended:
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Sample Preparation:
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Dissolve approximately 5-10 mg of purified 3-phenoxybenzaldehyde oxime in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
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Ensure the sample is fully dissolved to avoid signal broadening.
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Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tune and shim the instrument on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.[3]
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¹H NMR Data Acquisition:
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Acquire the spectrum using a standard single-pulse experiment.
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Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.[3]
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¹³C NMR Data Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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A wider spectral width will be necessary to encompass the full range of carbon chemical shifts.
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Visualization of Molecular Structure and Key Correlations
A visual representation of the molecular structure is crucial for understanding the spatial relationships of the atoms and interpreting the NMR data.
Caption: Molecular structure of 3-Phenoxybenzaldehyde Oxime.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-phenoxybenzaldehyde oxime. By synthesizing data from its precursor and related oxime-containing compounds, a robust framework for the interpretation of its NMR data has been established. The provided chemical shift tables, rationale for assignments, and experimental protocol offer a comprehensive resource for scientists engaged in the synthesis and characterization of this and structurally similar molecules. Adherence to the outlined methodologies will facilitate accurate and efficient structural elucidation, a critical step in the advancement of chemical research and development.
References
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Canadian Science Publishing. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry, 50, 1956. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of oximes from CNSL. [Link]
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ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. [Link]
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ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry. [Link]
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PubChem. (n.d.). 3-Phenoxybenzaldehyde. [Link]
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MDPI. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]
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Indian Journal of Chemistry. (2022). Synthesis and characterization of novel oxime analogues. [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. [Link]
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CSIR-NIO. (n.d.). Ruthenium-catalyzed synthesis of novel phenoxy(phenyl)-1H-benzo[d]imidazoles: Spectral characterization and DFT studies. [Link]
